6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
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Description
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H9ClO3 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial and antifungal activities , suggesting potential targets could be microbial enzymes or proteins.
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antimicrobial activity , it may lead to the inhibition of microbial growth or even microbial death.
Biochemical Analysis
Biochemical Properties
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as oxidoreductases . This inhibition can lead to a reduction in reactive oxygen species (ROS) levels, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation . It can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses, such as reduced proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and DNA stability .
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQNFQUMZKUALD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419865 |
Source
|
Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-72-3 |
Source
|
Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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